molecular formula C14H16N4O3S B2609176 N-(2-methoxyethyl)-2-(3-phenylureido)thiazole-4-carboxamide CAS No. 941988-43-8

N-(2-methoxyethyl)-2-(3-phenylureido)thiazole-4-carboxamide

Cat. No.: B2609176
CAS No.: 941988-43-8
M. Wt: 320.37
InChI Key: XYTZXNOOFRGZMN-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(3-phenylureido)thiazole-4-carboxamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Phenylureido Group: The phenylureido group can be introduced by reacting the thiazole derivative with phenyl isocyanate.

    Attachment of Methoxyethyl Group: The final step involves the alkylation of the thiazole derivative with 2-methoxyethyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(3-phenylureido)thiazole-4-carboxamide depends on its specific biological target. It may interact with enzymes or receptors, inhibiting or activating their function. The thiazole ring and phenylureido group are key structural features that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine.

    Phenylureido Compounds: Compounds like N-phenylurea and N-(2-methoxyethyl)-N’-phenylurea.

Uniqueness

N-(2-methoxyethyl)-2-(3-phenylureido)thiazole-4-carboxamide is unique due to the combination of the thiazole ring, phenylureido group, and methoxyethyl group, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-21-8-7-15-12(19)11-9-22-14(17-11)18-13(20)16-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,19)(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTZXNOOFRGZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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